(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride
Overview
Description
“(1S,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride” is a chemical compound with the empirical formula C11H22ClNO2 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of this compound isO=C(OC(C)(C)C)[C@@H]1C@HCCCC1.Cl
. This notation provides a way to represent the structure of the compound in a text format. Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 235.75 . The compound’s InChI key is DWKALJMROLTJPM-OULXEKPRSA-N .Scientific Research Applications
Ethylene Inhibition in Plant Growth
Compounds such as 1-methylcyclopropene (1-MCP) have been extensively studied for their ability to inhibit ethylene action, a key factor in plant growth and fruit ripening processes. Research has shown that 1-MCP can effectively delay ripening and senescence in a broad range of fruits, vegetables, and floriculture crops, providing valuable insights into ethylene's role in plant biology and offering potential applications in agriculture to extend the shelf life of produce (Blankenship & Dole, 2003).
Understanding Ethylene's Role in Ripening and Senescence
Further research into the effects of ethylene-action inhibitors like 1-MCP on fruits and vegetables has contributed to our understanding of ethylene's role in ripening and senescence processes. This knowledge is crucial for developing commercial technologies to improve the maintenance of product quality, particularly in the apple industry and potentially for other products (Watkins, 2006).
Ethylene Precursor's Role Beyond Ethylene Production
Research on 1-aminocyclopropane-1-carboxylic acid (ACC), the biochemical precursor of ethylene, suggests that ACC's role in plant biology might be underestimated, with implications for understanding plant growth, stress responses, and hormone signaling pathways (Van de Poel & Van Der Straeten, 2014).
Ethyl Carbamate in Food and Beverages
The study of ethyl carbamate in fermented foods and beverages highlights the importance of understanding toxic chemicals in food safety. Research in this area can lead to better regulation and prevention methods to reduce exposure to potentially carcinogenic compounds (Weber & Sharypov, 2009).
Chemical Recycling of Polymers
The chemical recycling of poly(ethylene terephthalate) (PET) has been explored to address solid waste issues and conserve petrochemical products. Studies in this area offer pathways for sustainable management and recycling of synthetic polymers, contributing to environmental conservation efforts (Karayannidis & Achilias, 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSOBPCWYVZSW-KZYPOYLOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC[C@H]1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661764 | |
Record name | Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346773-57-6 | |
Record name | Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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